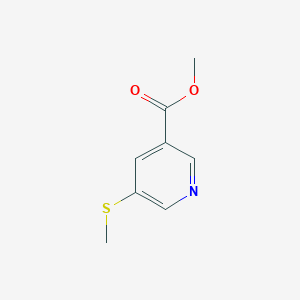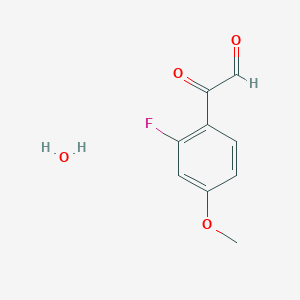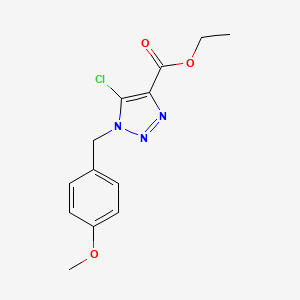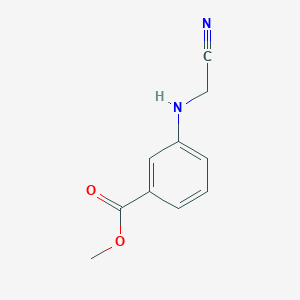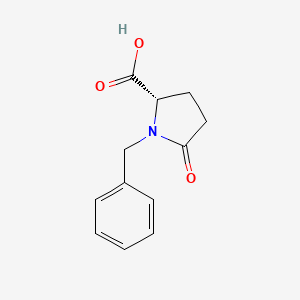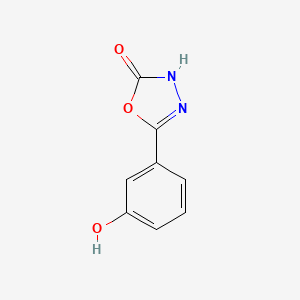
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one
Vue d'ensemble
Description
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as oxadiazolone and is a derivative of oxadiazole.
Applications De Recherche Scientifique
Anticancer Activity
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one derivatives have shown promising results in the field of cancer research. For instance, novel derivatives like 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione have demonstrated high anticancer activity in vitro. These compounds were effective against a range of cancer cell lines, indicating their potential as lead compounds for cancer treatment (Aboraia et al., 2006).
P-glycoprotein Inhibition
Research has also explored the use of 1,3,4-oxadiazole derivatives as inhibitors of P-glycoprotein, a protein known to play a role in drug resistance. Studies showed that compounds like 5-Aryl-3-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-(3H)-thiones exhibited potent antiproliferation activity and inhibited the function of P-glycoprotein, which could have implications for overcoming drug resistance in cancer therapy (Loetchutinat et al., 2003).
Anti-inflammatory Agents
The design of anti-inflammatory agents has also utilized the 1,3,4-oxadiazole structure. Compounds such as 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione have shown potent inhibition of enzymes like 5-lipoxygenase and cyclooxygenase, key targets in inflammation, suggesting their potential as nonulcerogenic antiinflammatory agents (Mullican et al., 1993).
Anion Chemosensors
The use of 1,3,4-oxadiazole derivatives in the development of anion chemosensors is another significant area of research. Compounds like 2,5-bis(2-hydroxyphenyl)-1,3,4-oxadiazole have been used as fluorescent and colorimetric chemosensors with high selectivity, particularly for anions like H2PO4- and F- (Tong et al., 2003).
Synthesis of 1,3,4-Oxadiazoles
The synthesis process of 1,3,4-oxadiazoles has also been a focus, with methods developed for creating diverse derivatives. For example, 5-Substituted-2-ethoxy-1,3,4-oxadiazoles were prepared using a one-pot sequential N-acylation/dehydrative cyclization, leading to a variety of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones (Wet-osot et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways .
Mode of Action
This interaction could lead to changes in the enzyme’s activity, affecting downstream cellular processes .
Biochemical Pathways
Given its target, it’s likely that the compound influences pathways involving tyrosine phosphorylation . This could have downstream effects on various cellular processes, including signal transduction, cell cycle progression, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one’s action would depend on the specific changes it induces in its target enzyme and the subsequent alterations in biochemical pathways . These effects could range from changes in gene expression to alterations in cell behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its target . Furthermore, the compound’s efficacy could be influenced by factors such as the concentration of the target enzyme and the presence of competing substrates .
Propriétés
IUPAC Name |
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-6-3-1-2-5(4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZLWIAYXICTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




